

Application Note: Determination of Tolfenpyrad Residues by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Tolfenpyrad	
Cat. No.:	B1681338	Get Quote

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of **Tolfenpyrad** in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for residue analysis in agricultural commodities and environmental samples. The method demonstrates good linearity, recovery, and sensitivity, meeting the requirements for regulatory monitoring and research applications.

Introduction

Tolfenpyrad is a broad-spectrum insecticide and acaricide widely used in agriculture to protect crops from various pests.[1][2] Its application necessitates reliable analytical methods to monitor its residues in food products and the environment to ensure consumer safety and regulatory compliance. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it an ideal technique for the determination of **Tolfenpyrad** residues. This document provides a comprehensive protocol for the analysis of **Tolfenpyrad** using GC-MS, including sample preparation, instrument parameters, and performance data.



Experimental Protocols Sample Preparation (QuEChERS Method)

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly used technique for the extraction and cleanup of pesticide residues from food matrices.[3][4]

Materials:

- Homogenized sample (e.g., green tea, leafy vegetables, mango)[1][3][5]
- Acetonitrile (ACN), HPLC grade[5][6]
- Anhydrous magnesium sulfate (MgSO₄)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous MgSO₄
- Centrifuge tubes (50 mL)
- Centrifuge

Procedure:

- Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
- · Add 10 mL of acetonitrile.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Cap the tube and vortex vigorously for 1 minute.
- Centrifuge the tube at ≥3000 rpm for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE tube containing PSA and anhydrous MgSO₄.



- · Vortex for 30 seconds.
- Centrifuge at ≥3000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 μm filter into a GC vial for analysis.

GC-MS/MS Instrumental Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter	Setting	
Gas Chromatograph	Agilent 7980A GC system or equivalent[1]	
Mass Spectrometer	Agilent 5975C inert MSD or equivalent[1]	
Column	Agilent DB-5MS (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent[1]	
Injector Temperature	250 °C[1]	
Injection Volume	1 μL[1]	
Carrier Gas	Helium at a constant flow of 1 mL/min[7]	
Oven Program	Initial temperature 50°C for 1.5 min, ramp at 10°C/min to 150°C, then ramp at 20°C/min to 300°C and hold for 6 min.[1] A similar program is 60°C for 2 min, ramp at 20°C/min to 300°C and hold for 14 min.[1]	
Transfer Line Temp.	230 °C[7]	
Ionization Mode	Electron Ionization (EI) at 70 eV[7]	
Mass Range	m/z 40-550[7]	
MS/MS Transitions	Precursor Ion: 383 m/z, Product Ion: 171 m/z, Collision Energy: 20 V	

Quantitative Data



The performance of the method should be validated by assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery. The following table summarizes typical performance data for **Tolfenpyrad** analysis.

Parameter	Value	Matrix
Linearity (R²)	> 0.99	Leafy green vegetables[1]
LOD	0.01 μg/g	Mango fruit[5]
LOQ	0.03 μg/g	Mango fruit[5]
Recovery	79.2% - 92.9%	Leafy green vegetables[1]
84% - 93%	Mango fruit[5]	
Relative Standard Deviation (RSD)	< 8%	Leafy green vegetables[1]
< 2%	Mango fruit[5]	

Experimental Workflow

The overall workflow for the analysis of **Tolfenpyrad** by GC-MS is depicted in the following diagram.



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Caption: Workflow for **Tolfenpyrad** residue analysis using GC-MS.

Signaling Pathway Visualization



While signaling pathways are more relevant to the mode of action of a pesticide within a biological system rather than its chemical analysis, a logical diagram can illustrate the analytical process. The experimental workflow diagram above serves this purpose by outlining the sequential steps from sample preparation to data analysis.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of **Tolfenpyrad** residues in various matrices. The use of the QuEChERS method for sample preparation ensures high-throughput and effective cleanup. The specified GC-MS parameters allow for the selective and accurate quantification of **Tolfenpyrad**. This method is well-suited for routine monitoring, regulatory compliance, and research studies focused on pesticide residue analysis.

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